molecular formula C12H15BrN2O2 B7476937 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopentylacetamide

2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopentylacetamide

Cat. No. B7476937
M. Wt: 299.16 g/mol
InChI Key: BIRLWFPKFIYWMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopentylacetamide (referred to as Compound X in Compound X is a pyridine derivative that has shown promising results in various studies, making it a popular choice for researchers.

Mechanism of Action

The mechanism of action of Compound X is not fully understood, but it is believed to act as an inhibitor of FAAH, which results in increased levels of endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that play a role in various physiological processes such as pain modulation, appetite regulation, and immune function.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects in animal studies. It has been found to exhibit anticonvulsant and analgesic properties, reduce anxiety-like behavior, and improve cognitive function. It has also been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Compound X has several advantages for lab experiments, including its high potency and selectivity for FAAH inhibition. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using Compound X in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer.

Future Directions

There are several future directions for research on Compound X. One potential area of study is its potential as a treatment for epilepsy and chronic pain. Further studies are needed to determine its efficacy and safety in humans. Another area of study is its potential as a treatment for anxiety and depression. Studies have shown promising results in animal models, but further research is needed to determine its effectiveness in humans. Additionally, further studies are needed to fully understand the mechanism of action of Compound X and its effects on various physiological processes.

Synthesis Methods

Compound X can be synthesized using various methods, including the reaction of 2-methyl-5-nitropyridine with cyclopentylamine followed by the reduction of the nitro group using palladium on carbon. The resulting amine can then be acetylated using acetic anhydride to produce Compound X.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been found to exhibit anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain. In pharmacology, Compound X has been shown to act as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. This property makes it a potential candidate for the development of drugs for the treatment of anxiety, depression, and other neurological disorders.

properties

IUPAC Name

2-(5-bromo-2-oxopyridin-1-yl)-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c13-9-5-6-12(17)15(7-9)8-11(16)14-10-3-1-2-4-10/h5-7,10H,1-4,8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRLWFPKFIYWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C=C(C=CC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-cyclopentylacetamide

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